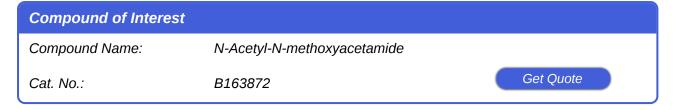


Navigating the Synthesis and Characterization of N-Methoxy-N-methylacetamide: A Technical Guide

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones and aldehydes is a cornerstone of organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. A key challenge in this domain lies in the controlled addition of organometallic reagents to carboxylic acid derivatives, which often leads to over-addition and the formation of undesired alcohol byproducts. The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, has provided a robust solution to this problem. This technical guide offers a comprehensive overview of the synthesis and characterization of a fundamental Weinreb amide, N-methoxy-N-methylacetamide, a versatile intermediate in organic synthesis.

A Note on Nomenclature

It is important to address a potential point of ambiguity in the naming of the target compound. While the request specifies "N-Acetyl-N-methoxyacetamide," the widely recognized and commercially available compound with the corresponding structure is N-methoxy-N-methylacetamide. The latter is a type of Weinreb amide, which is central to the synthetic utility discussed herein. This guide will focus on the synthesis and characterization of N-methoxy-N-methylacetamide, as it aligns with the likely intent of the query.

Synthesis of N-Methoxy-N-methylacetamide



The most prevalent and efficient method for the synthesis of N-methoxy-N-methylacetamide involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Acylation of N,O-Dimethylhydroxylamine Hydrochloride

This protocol is adapted from established literature procedures.[1]

Materials:

- N,O-Dimethylhydroxylamine hydrochloride
- Acetyl chloride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add triethylamine (2 equivalents).
- Stir the mixture for 10 minutes at 0 °C.
- Slowly add acetyl chloride (1 equivalent) dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.



- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-methoxy-N-methylacetamide as a colorless liquid.[1] Further purification can be achieved by distillation under reduced pressure.[2]

Synthesis Workflow:



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Synthesis of N-Methoxy-N-methylacetamide.

Characterization of N-Methoxy-N-methylacetamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques and physical property measurements is employed.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for N-methoxy-N-methylacetamide.

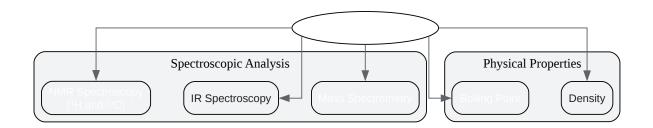


Physical Property	Value	Reference
Molecular Formula	C4H9NO2	[3]
Molecular Weight	103.12 g/mol	[3]
Appearance	Colorless liquid	[1][4]
Boiling Point	152 °C	[2][4]
Density	0.97 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.426	[2]

Spectroscopic Data	Observed Peaks/Signals	Reference
¹H NMR (CDCl₃)	δ 3.65 (s, 3H, -OCH ₃), 3.13 (s, 3H, -NCH ₃), 2.08 (s, 3H, -C(O)CH ₃)	[1]
¹³ C NMR (CDCl ₃)	δ 172.0 (C=O), 61.1 (-OCH ₃), 32.0 (-NCH ₃), 19.8 (-C(O)CH ₃)	[1]
IR (neat)	ν (cm ⁻¹) 3497, 2971, 2941, 2824, 1663 (C=O stretch)	[2]
Mass Spec. (GC-MS)	The NIST library indicates a main library entry with 43 total peaks, with the top peak at m/z. Further fragmentation analysis would be needed for detailed interpretation.	[3]

Characterization Workflow:





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